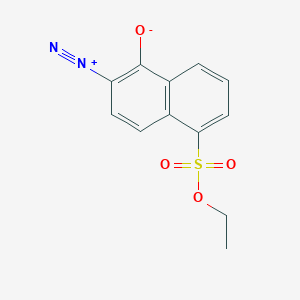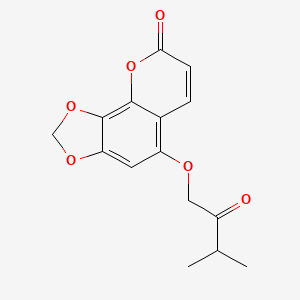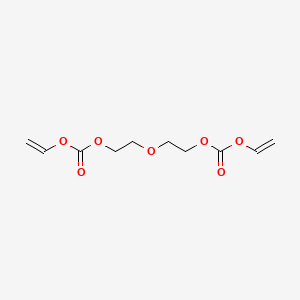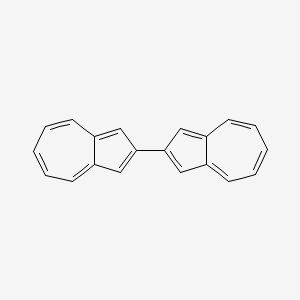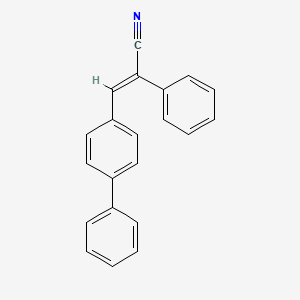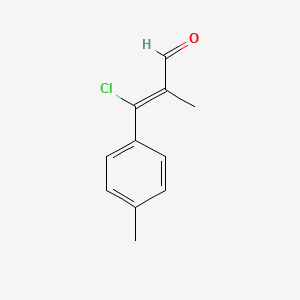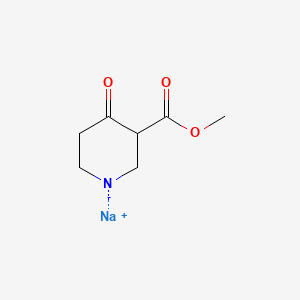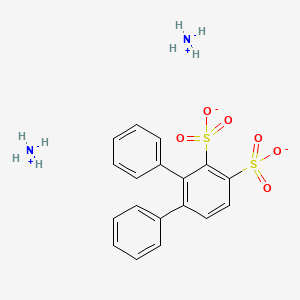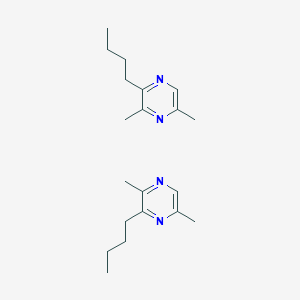
p-Dichloroaminobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dichloramino-benzolsulfonsäure: ist eine organische Verbindung, die durch das Vorhandensein von zwei Chloratomen, einer Aminogruppe und einer Sulfonsäuregruppe gekennzeichnet ist, die an einen Benzolring gebunden sind. Diese Verbindung zeichnet sich durch ihre Anwendungen in verschiedenen Bereichen aus, darunter Chemie, Biologie und Industrie, aufgrund ihrer einzigartigen chemischen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Dichloramino-benzolsulfonsäure erfolgt typischerweise durch Sulfonierung von 4-Dichloranilin. Dieser Prozess kann durchgeführt werden, indem 4-Dichloranilin mit konzentrierter Schwefelsäure umgesetzt wird, wodurch die Sulfonsäuregruppe in den Benzolring eingeführt wird. Die Reaktion wird üblicherweise unter kontrollierten Temperaturbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 4-Dichloramino-benzolsulfonsäure kontinuierliche Durchflussreaktoren umfassen, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Dichloramino-benzolsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Chloratome und die Aminogruppe können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydroxid und Halogenierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfonsäurederivaten führen, während Substitutionsreaktionen eine Vielzahl von chlorierten oder aminierten Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: 4-Dichloramino-benzolsulfonsäure wird als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen organischen Verbindungen verwendet
Biologie: In der biologischen Forschung werden Derivate von 4-Dichloramino-benzolsulfonsäure auf ihre potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht. Die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, macht sie zu einem wertvollen Werkzeug in der Arzneimittelforschung und -entwicklung.
Medizin: Die Derivate der Verbindung werden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht. Die Forschung konzentriert sich auf das Verständnis des Wirkmechanismus der Verbindung und ihrer Auswirkungen auf zelluläre Signalwege.
Industrie: In industriellen Anwendungen wird 4-Dichloramino-benzolsulfonsäure bei der Herstellung von Spezialchemikalien wie Tensiden und Polymeren verwendet. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene Herstellungsprozesse geeignet.
Wirkmechanismus
Der Mechanismus, durch den 4-Dichloramino-benzolsulfonsäure ihre Wirkung entfaltet, beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität verändern, wodurch zelluläre Signalwege beeinflusst werden. Beispielsweise können ihre Derivate die Enzymaktivität hemmen, was zu einer Störung von Stoffwechselprozessen in Mikroorganismen oder Krebszellen führt.
Wirkmechanismus
The mechanism by which p-Dichloroaminobenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its derivatives may inhibit enzyme activity, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Sulfonsäure: Ähnlich in der Struktur, aber ohne die Chloratome und die Aminogruppe.
4-Aminobenzolsulfonsäure: Enthält eine Aminogruppe und eine Sulfonsäuregruppe, aber keine Chloratome.
4-Chlorbenzolsulfonsäure: Enthält ein Chloratom und eine Sulfonsäuregruppe, aber keine Aminogruppe.
Einzigartigkeit: 4-Dichloramino-benzolsulfonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Chloratomen als auch einer Aminogruppe am Benzolring. Diese Kombination von funktionellen Gruppen verleiht ihr besondere chemische Eigenschaften, wodurch sie reaktiver und vielseitiger ist als ähnliche Verbindungen.
Eigenschaften
CAS-Nummer |
24894-89-1 |
|---|---|
Molekularformel |
C6H5Cl2NO3S |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
4-(dichloroamino)benzenesulfonic acid |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-9(8)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
MTIRCEAOVDFRGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(Cl)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


